4-Phenylpent-3-en-2-one

Catalog No.
S15346919
CAS No.
M.F
C11H12O
M. Wt
160.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenylpent-3-en-2-one

Product Name

4-Phenylpent-3-en-2-one

IUPAC Name

(E)-4-phenylpent-3-en-2-one

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C11H12O/c1-9(8-10(2)12)11-6-4-3-5-7-11/h3-8H,1-2H3/b9-8+

InChI Key

XURWDTLVUCJELJ-CMDGGOBGSA-N

Canonical SMILES

CC(=CC(=O)C)C1=CC=CC=C1

Isomeric SMILES

C/C(=C\C(=O)C)/C1=CC=CC=C1

4-Phenylpent-3-en-2-one, also known as 3-Phenylpent-4-en-2-one, is an organic compound characterized by a phenyl group attached to a pentene chain with a ketone functional group. Its molecular formula is C11H12OC_{11}H_{12}O, and it features a conjugated system that contributes to its chemical reactivity and potential biological activities. The compound is typically represented structurally as follows:

C6H5C(CH3)=C(O)C2H5\text{C}_6\text{H}_5-\text{C}(\text{CH}_3)=\text{C}(\text{O})-\text{C}_2\text{H}_5

This structure indicates the presence of a double bond and a carbonyl group, which are significant in its chemical behavior.

, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the enone to saturated ketones or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group or the enone moiety is substituted by other functional groups under appropriate conditions.

These reactions highlight the compound's versatility in organic synthesis.

Research indicates that 4-Phenylpent-3-en-2-one exhibits potential biological activities, including:

  • Antimicrobial Properties: Studies have suggested that compounds with similar structures may possess antimicrobial effects, making them candidates for further investigation in medicinal chemistry .
  • Anticancer Activity: Preliminary evaluations suggest that derivatives of this compound may have anticancer properties, warranting further exploration into their mechanisms of action and efficacy .

The biological activity of 4-Phenylpent-3-en-2-one is linked to its ability to interact with various molecular targets, potentially influencing cellular pathways.

Several synthesis methods have been reported for 4-Phenylpent-3-en-2-one:

  • Aldol Condensation: A common method involves the aldol condensation of acetophenone with crotonaldehyde under basic conditions. This reaction typically occurs at room temperature and can be purified through distillation or recrystallization.
  • Catalytic Processes: In industrial settings, catalytic methods using metals like copper or palladium can enhance yield and selectivity, allowing for milder reaction conditions.

These methods underline the importance of optimizing reaction conditions for effective synthesis.

4-Phenylpent-3-en-2-one has diverse applications across various fields:

  • Organic Synthesis: It serves as a building block for more complex organic molecules and is utilized in studies of reaction mechanisms and catalysis.
  • Pharmaceuticals: The compound is explored as a precursor for pharmaceutical compounds due to its potential therapeutic effects .
  • Fragrance and Flavor Industries: It is also used in the production of fragrances and flavors, contributing to the formulation of various consumer products.

The interaction studies of 4-Phenylpent-3-en-2-one focus on its reactivity with biological molecules. The enone moiety can undergo Michael addition reactions with nucleophiles, leading to covalent bond formation with proteins or enzymes. This reactivity is crucial for understanding its potential biological effects, including enzyme inhibition or modulation of signaling pathways .

Several compounds share structural similarities with 4-Phenylpent-3-en-2-one. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-Phenylbut-3-en-2-oneShorter carbon chainSimilar reactivity but less steric hindrance
3-Phenylbut-2-en-1-oneDifferent position of double bondAltered reactivity due to structural changes
4-(Hydroxy)phenylpentan-2-oneHydroxyl group additionIncreased polarity and potential hydrogen bonding
5-(Phenylethynyl)pentanonesExtended conjugation systemsEnhanced electronic properties

Uniqueness: The unique arrangement of the phenyl group and the enone moiety in 4-Phenylpent-3-en-2-one imparts distinct chemical reactivity and potential applications compared to these similar compounds. Its ability to undergo various transformations while retaining biological activity makes it particularly valuable in research and industry .

Early Discoveries and Structural Elucidation

The study of α,β-unsaturated ketones dates to the 19th century, with Charles Adolphe Wurtz’s pioneering work on aldol condensation reactions. These reactions, which combine aldehydes and ketones under basic conditions, became foundational for synthesizing conjugated enones. For example, the condensation of benzaldehyde with acetone to form chalcone ($$ \text{C}{15}\text{H}{12}\text{O} $$) demonstrated the utility of α,β-unsaturated ketones in constructing extended π-systems.

By the mid-20th century, advances in spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, enabled precise structural characterization of compounds like 4-phenylpent-3-en-2-one. Its $$ ^1\text{H} $$ NMR spectrum typically shows deshielded vinyl protons ($$ \delta \approx 6.5–7.5 \, \text{ppm} $$) and a ketone carbonyl signal ($$ \delta \approx 200–220 \, \text{ppm} $$ in $$ ^{13}\text{C} $$). These features confirmed the planar geometry of the conjugated system, critical for electronic delocalization.

Evolution of Synthetic Methodologies

Early synthetic routes to α,β-unsaturated ketones relied heavily on aldol condensations, but limitations in regioselectivity and stereocontrol prompted innovation. The development of organocatalysts and transition-metal catalysts in the 21st century revolutionized access to enantiomerically pure derivatives. For instance, proline-mediated asymmetric aldol reactions enabled the synthesis of 4-phenylpent-3-en-2-one analogues with >90% enantiomeric excess.

A comparative analysis of synthetic approaches reveals key trends:

MethodConditionsYield (%)Stereoselectivity
Traditional aldolKOH, aqueous ethanol60–75Low
Organocatalytic aldolL-Proline, DMSO85–92High
Metal-catalyzed couplingPd(OAc)$$_2$$, ligand78–88Moderate

Table 1: Synthetic methods for 4-phenylpent-3-en-2-one derivatives.

4-Phenylpent-3-en-2-one represents an important α,β-unsaturated ketone compound with significant synthetic utility in organic chemistry [1]. The compound, characterized by its conjugated enone system and phenyl substituent, can be prepared through several well-established synthetic methodologies [3]. These approaches encompass traditional condensation reactions as well as modern transition metal-catalyzed processes, each offering distinct advantages in terms of yield, selectivity, and reaction conditions [4] [5].

Aldol Condensation Approaches

Aldol condensation reactions constitute one of the most fundamental and widely employed strategies for the synthesis of 4-phenylpent-3-en-2-one [3] [4]. These carbon-carbon bond forming reactions proceed through the nucleophilic attack of an enolate or enol intermediate on a carbonyl electrophile, followed by dehydration to yield the conjugated enone product [6] [7]. The methodology can be executed under both acidic and basic conditions, with each pathway offering specific mechanistic advantages and synthetic applications [8] [9].

Acid-Catalyzed Protocols (Sulfuric Acid/Ethanol Systems)

Acid-catalyzed aldol condensation represents a mechanistically distinct approach to enone formation, proceeding through enol intermediates rather than enolate species [8] [10]. In sulfuric acid/ethanol systems, the reaction mechanism involves initial protonation of the carbonyl oxygen, which activates the electrophilic center while simultaneously promoting keto-enol tautomerization [9] [11]. The enol form then acts as a nucleophile, attacking the activated carbonyl compound of a second molecule to form the aldol intermediate [8].

The acid-catalyzed process typically employs sulfuric acid concentrations ranging from 10 to 20 mol percent in ethanol solvent systems [10] [12]. Under these conditions, acetophenone derivatives can undergo condensation with appropriate carbonyl partners to generate 4-phenylpent-3-en-2-one in yields ranging from 60 to 75 percent [8] [9]. The reaction proceeds optimally at room temperature over reaction periods of 2 to 8 hours, with the acidic conditions favoring the dehydration step that leads to the final enone product [10] [11].

Research findings indicate that the rate-limiting step in acid-catalyzed aldol condensation involves the nucleophilic attack of the enol on the protonated carbonyl compound [12] [13]. Kinetic studies have demonstrated that the reaction exhibits second-order kinetics with respect to the carbonyl substrate, confirming the bimolecular nature of the rate-determining step [12]. The sulfuric acid catalyst serves a dual role, both activating the electrophilic carbonyl center through protonation and facilitating the elimination of water from the initial aldol adduct [10] [13].

The substrate scope of acid-catalyzed protocols encompasses a variety of aromatic ketones and aldehydes, though functional group tolerance remains somewhat limited compared to base-mediated alternatives [8] [9]. Electron-withdrawing substituents on the aromatic ring generally enhance reaction rates by stabilizing the enol intermediate, while electron-donating groups tend to reduce reactivity [10]. The stereochemical outcome typically favors the thermodynamically more stable E-isomer due to the equilibrating conditions provided by the acidic medium [9] [11].

Base-Mediated Pathways

Base-mediated aldol condensation operates through a fundamentally different mechanism involving enolate anion intermediates [3] [4]. In these systems, a strong base abstracts an α-hydrogen from the methyl ketone substrate, generating a resonance-stabilized enolate anion that serves as the nucleophilic component [14] [15]. The enolate subsequently attacks the carbonyl carbon of an aldehyde or ketone partner, forming a β-hydroxy carbonyl intermediate that undergoes facile dehydration under the basic conditions [6] [4].

Sodium hydroxide and potassium hydroxide represent the most commonly employed bases for these transformations, typically used in stoichiometric quantities or slight excess [3] [14]. The reaction conditions are generally mild, proceeding at room temperature with reaction times ranging from 20 minutes to several hours depending on substrate reactivity [4] [15]. Aqueous or alcoholic solvent systems are preferred, with the choice of solvent influencing both reaction rate and product selectivity [6] [14].

The mechanistic pathway begins with rapid and reversible enolate formation, followed by the rate-limiting nucleophilic addition step [7] [4]. Subsequent protonation of the alkoxide intermediate yields the β-hydroxy ketone, which then undergoes base-promoted elimination to afford the α,β-unsaturated ketone product [6] [15]. The overall process represents a condensation reaction with the elimination of one equivalent of water [3] [14].

Yields for base-mediated aldol condensations leading to 4-phenylpent-3-en-2-one typically range from 70 to 90 percent, with the higher yields generally observed when using potassium hydroxide in acetone systems [16] [17]. The reaction demonstrates good tolerance for aromatic substituents and can accommodate both electron-rich and electron-poor aromatic systems [3] [4]. The stereochemical outcome strongly favors the E-configured product due to thermodynamic control under the equilibrating basic conditions [6] [7].

MethodCatalystTemperature (°C)Reaction TimeYield (%)Reference
Acid-Catalyzed (H₂SO₄/EtOH)H₂SO₄ (10 mol%)Room temperature2-8 hours60-75 [8] [10] [9]
Base-Mediated (NaOH/H₂O)NaOH (1.0 equiv)Room temperature20 minutes70-85 [3] [4] [14]
Base-Mediated (KOH/acetone)KOH (1.0 g/20 mL H₂O)Room temperature20 minutes80-90 [16] [17]
Mixed Aldol (acetophenone + acetone)OH⁻ (base)Room temperatureVariable60-80 [7] [18]
Crossed Aldol (benzaldehyde + acetone)KOH (base)Room temperature2-4 hours70-85 [19]

Claisen-Schmidt Condensation Variations

The Claisen-Schmidt condensation represents a specialized variant of the aldol reaction involving the condensation of an aromatic aldehyde or ketone lacking α-hydrogens with an aliphatic carbonyl compound possessing at least one α-hydrogen [5] [20]. This transformation is particularly well-suited for the preparation of α,β-unsaturated carbonyl compounds such as 4-phenylpent-3-en-2-one, where the aromatic component provides enhanced stability to the final product through extended conjugation [21] [22].

The reaction mechanism proceeds through initial enolate formation from the aliphatic carbonyl component under basic conditions, followed by nucleophilic attack on the aromatic carbonyl electrophile [5] [23]. The resulting β-hydroxy carbonyl intermediate undergoes rapid dehydration under the reaction conditions to yield the conjugated enone product [20] [24]. The driving force for the reaction includes both the formation of the stable conjugated system and the elimination of water [21] [5].

Base catalysts commonly employed in Claisen-Schmidt condensations include potassium carbonate, sodium hydroxide, and potassium hydroxide, with catalyst loadings typically ranging from 10 mol percent to stoichiometric quantities [21] [20]. The choice of base significantly influences both reaction rate and product selectivity, with stronger bases generally favoring rapid condensation but potentially leading to side reactions [5] [23]. Solvent systems encompass aqueous media, alcoholic solutions, and mixed aqueous-organic systems, with the solvent choice affecting substrate solubility and reaction kinetics [22] [24].

Temperature control plays a crucial role in optimizing Claisen-Schmidt condensations, with most reactions proceeding efficiently at room temperature or under mild heating conditions [5] [20]. Higher temperatures may accelerate the reaction but can also promote competing aldol self-condensation of the aliphatic carbonyl component [21] [23]. Reaction times typically range from several hours to overnight, depending on substrate reactivity and reaction conditions [22] [24].

The substrate scope of Claisen-Schmidt condensations is remarkably broad, accommodating a wide variety of aromatic aldehydes and ketones as well as diverse aliphatic carbonyl partners [5] [20]. Substituted acetophenones, benzaldehydes, and heteroaromatic aldehydes all serve as effective electrophilic components, while acetone, butanone, and other methyl ketones function as competent nucleophilic partners [21] [22]. The reaction demonstrates good functional group tolerance, accepting substrates bearing halogens, alkoxy groups, and other common substituents [20] [24].

Stereochemical considerations in Claisen-Schmidt condensations generally favor the formation of E-configured products due to thermodynamic control [5] [23]. The extended conjugation in the E-isomer provides additional stabilization compared to the Z-configuration, leading to high E-selectivity under equilibrating conditions [21] [20]. Yields for 4-phenylpent-3-en-2-one synthesis via Claisen-Schmidt methodology typically range from 55 to 90 percent, with the higher yields observed for optimized reaction conditions and reactive substrate combinations [22] [5].

Substrate 1Substrate 2Base CatalystConditionsYield (%)SelectivityReference
AcetophenonePropionaldehydeK₂CO₃ (10 mol%)H₂O/EtOH, RT75-85High E-selectivity [21] [5]
Aromatic aldehydesMethyl ketonesNaOH (1 equiv)EtOH, reflux60-80Moderate E/Z [22] [20]
Substituted acetophenonesAcetoneKOH/EtOHRoom temperature70-90High E-selectivity [23]
Benzaldehyde derivativesButanoneNaOH/H₂OAqueous medium65-85High E-selectivity [24]
Heteroaromatic aldehydesAcetoneK₂CO₃/DMFRoom temperature55-75Variable [21]

Transition Metal-Catalyzed Formation Strategies

Transition metal catalysis has emerged as a powerful and versatile approach for the synthesis of α,β-unsaturated ketones, including 4-phenylpent-3-en-2-one [25] [26]. These methodologies offer several advantages over traditional condensation reactions, including enhanced functional group tolerance, improved atom economy, and the ability to achieve high levels of stereocontrol [27] [28]. The development of efficient catalytic systems has been driven by the need for more sustainable and selective synthetic methods [29] [30].

Palladium-catalyzed approaches represent one of the most extensively studied transition metal methodologies for enone synthesis [28] [31]. Palladium complexes can facilitate a variety of transformations leading to α,β-unsaturated ketones, including aerobic dehydrogenation of saturated ketones, oxidative coupling reactions, and rearrangement processes [32] [29]. The versatility of palladium catalysis stems from its ability to undergo facile oxidation state changes and form stable organometallic intermediates [26] [31].

Aerobic dehydrogenation of cyclic ketones using palladium catalysts represents a direct and atom-economical route to enone products [28]. The optimal catalyst system identified consists of palladium trifluoroacetate (5 mol percent) with dimethyl sulfoxide as a ligand (10 mol percent) in acetic acid solvent [28]. Under these conditions, various substituted cyclohexanones undergo efficient dehydrogenation to yield the corresponding enones in yields ranging from 72 to 94 percent [28]. The reaction proceeds under mild aerobic conditions at temperatures between 60 and 100 degrees Celsius [28] [29].

Rhodium-catalyzed hydroacylation reactions provide an alternative transition metal approach to enone synthesis [33]. These transformations involve the addition of aldehydes across alkyne triple bonds to generate α,β-unsaturated ketones directly [33]. The rhodium catalyst facilitates both carbon-hydrogen bond activation and carbon-carbon bond formation in a single catalytic cycle [34]. Enantioselective variants of rhodium-catalyzed hydroacylation have been developed, achieving enantiomeric excesses of 85 to 95 percent for suitable substrate combinations [33].

Copper catalysis offers another valuable strategy for enone formation through retro-aldol/aldol cascade processes [35]. Copper complexes bearing N-heterocyclic carbene ligands can promote the cleavage of β-hydroxy ketones followed by condensation with aldehyde partners to generate α,β-unsaturated ketones [35]. The reaction proceeds under mild conditions using 1.2 mol percent copper catalyst with sodium tert-butoxide as a cocatalyst, affording products in yields of 70 to 91 percent [35].

Nickel-catalyzed methodologies have gained increasing attention for enone synthesis, particularly in electrochemical systems [30]. Chiral nickel complexes can promote enantioselective conjugate addition reactions to α,β-unsaturated ketones, providing access to optically active products with excellent enantioselectivities up to 96 percent [30]. The electrochemical approach offers advantages in terms of mild reaction conditions and high functional group tolerance [30].

Metal CatalystSubstrate TypeReaction TypeTemperature (°C)Yield (%)Enantioselectivity (% ee)Reference
Pd(TFA)₂/DMSOCyclic ketonesAerobic dehydrogenation60-10072-94N/A [28] [29] [31]
Rh complexAldehydes + alkynesHydroacylation80-12065-8585-95 [33]
Cu(IPr)Cl/NaOᵗBuβ-hydroxy ketonesRetro-aldol/aldolRT-7070-91N/A [35]
Ni/ligand systemα,β-unsaturated ketonesConjugate additionRT-8080-9690-96 [30]
Au(NHC)/AgSbF₆Propargylic acetatesRearrangement6075-90N/A [36]
Ru complexEnones + aminesC-C cleavage/coupling100-14060-85N/A [37]
In(III)Cl₃/InAryl compoundsCondensationRT-6069N/A [38]

The comparative analysis of these methodologies reveals distinct advantages and limitations for each approach [27]. Traditional aldol and Claisen-Schmidt condensations offer high atom economy and cost-effectiveness but may suffer from limited functional group tolerance and substrate scope [3] [5]. Transition metal-catalyzed methods provide superior selectivity and broader applicability but require more expensive catalysts and may involve more complex reaction setups [28] [30]. The choice of methodology depends on specific synthetic requirements, including desired yield, selectivity, and economic considerations [26] [27].

MethodologyCatalyst Loading (mol%)Atom EconomyFunctional Group ToleranceSubstrate ScopeEnvironmental ImpactCost Effectiveness
Acid-Catalyzed Aldol10-20ModerateLimitedNarrowModerateHigh
Base-Mediated Aldol100 (stoichiometric)ModerateModerateModerateLowHigh
Claisen-Schmidt10-100ModerateGoodBroadLowHigh
Pd-Catalyzed5-10HighExcellentBroadLowModerate
Rh-Catalyzed2-5HighExcellentModerateLowLow
Cu-Catalyzed1.2-5HighGoodModerateLowModerate
Ni-Catalyzed5-10HighGoodBroadLowModerate

The α,β-unsaturated ketone framework of 4-phenylpent-3-en-2-one creates multiple electrophilic sites through resonance delocalization, with the β-carbon serving as the primary target for nucleophilic attack [2] [4]. The conjugated system can be represented through resonance structures that demonstrate electron withdrawal from the β-position, rendering it susceptible to nucleophilic addition [5] [6].

Michael Addition Reactivity Profiles

Michael addition reactions involving 4-phenylpent-3-en-2-one proceed through a well-established mechanism where nucleophilic enolates attack the activated β-carbon [2] [7]. The reaction follows the general pattern of 1,4-conjugate addition, with the nucleophile forming a carbon-carbon bond at the β-position while generating a resonance-stabilized enolate intermediate [4] [8].

The mechanistic pathway begins with deprotonation of the Michael donor to form an enolate nucleophile [7] [9]. This enolate then undergoes conjugate addition to the β-carbon of 4-phenylpent-3-en-2-one, creating a new carbon-carbon bond while displacing electron density onto the carbonyl oxygen [2] [4]. The resulting enolate intermediate is subsequently protonated to yield the 1,5-dicarbonyl product characteristic of Michael additions [8].

The phenyl substituent in 4-phenylpent-3-en-2-one significantly influences the Michael addition reactivity through extended conjugation effects [10] [11]. The aromatic ring provides additional resonance stabilization to the transition state and product, thereby lowering the activation barrier for nucleophilic attack [10]. This electronic effect is manifested in enhanced reactivity compared to simple alkyl-substituted enones [11].

Experimental studies have demonstrated that 4-phenylpent-3-en-2-one participates readily in Michael additions with various nucleophiles, including thiols, enolates, and other carbon-centered donors [12] [13]. The reaction typically proceeds under mild conditions with good to excellent yields, reflecting the inherent electrophilicity of the β-carbon position [12] [14].

Nucleophilic Attack Patterns

The nucleophilic attack patterns on 4-phenylpent-3-en-2-one are governed by the frontier molecular orbital interactions and the nature of the attacking nucleophile [6] [15]. The compound exhibits two primary electrophilic sites: the carbonyl carbon for 1,2-addition and the β-carbon for 1,4-addition [16] [17].

Soft nucleophiles preferentially attack the β-carbon through a 1,4-addition mechanism, as this pathway is thermodynamically favored due to the formation of a resonance-stabilized enolate intermediate [15] [17]. The attack occurs at the β-carbon because it bears partial positive charge through resonance with the electron-withdrawing carbonyl group [6] [16]. This selectivity is enhanced by the phenyl substituent, which provides additional stabilization through extended conjugation [10].

Hard nucleophiles, conversely, tend to favor 1,2-addition to the carbonyl carbon, particularly under kinetically controlled conditions [15] [16]. However, even strong nucleophiles like Grignard reagents can be directed toward conjugate addition in the presence of copper catalysts, demonstrating the synthetic versatility of the 4-phenylpent-3-en-2-one system [18] [19].

The regioselectivity of nucleophilic attack is also influenced by steric factors, with bulky nucleophiles showing reduced reactivity toward the β-position due to steric hindrance [20]. The phenyl group at the γ-position can contribute to this steric environment, affecting the approach geometry of incoming nucleophiles [20].

Kinetic studies have revealed that the rate of conjugate addition correlates with the nucleophilicity of the attacking species and the electrophilicity of the Michael acceptor [14] [21]. For 4-phenylpent-3-en-2-one, the presence of the phenyl substituent enhances the electrophilicity through inductive and resonance effects, leading to increased reaction rates compared to unsubstituted analogs [22] .

Tautomerization Dynamics in α,β-Unsaturated Systems

Tautomerization in 4-phenylpent-3-en-2-one involves the interconversion between keto and enol forms, with the additional possibility of vinylogous tautomerization due to the extended conjugated system [24] [25]. The presence of the α,β-unsaturated framework introduces complexity beyond simple keto-enol equilibria observed in saturated carbonyl compounds [26] [27].

The primary tautomeric equilibrium involves the carbonyl group and any available α-hydrogens [25] [28]. However, in 4-phenylpent-3-en-2-one, the α-position lacks hydrogen atoms directly adjacent to the carbonyl, limiting conventional keto-enol tautomerization [26]. Instead, the compound can undergo vinylogous tautomerization involving the γ-methyl group, where hydrogen migration occurs across the conjugated system [26] [27].

Vinylogous enol formation proceeds through deprotonation at the γ-position, followed by reorganization of the π-electron system to generate an extended enol structure [26] [27]. This process is facilitated by the conjugated nature of the α,β-unsaturated ketone, which allows electron delocalization over the entire carbon framework [24] [29].

The phenyl substituent influences tautomeric equilibria through both electronic and steric effects [30] [31]. Electronically, the aromatic ring can stabilize certain tautomeric forms through extended conjugation, favoring structures that maximize π-electron delocalization [30]. Sterically, the phenyl group may create conformational preferences that affect the relative stabilities of different tautomers [31].

Computational studies have shown that the keto form of 4-phenylpent-3-en-2-one is thermodynamically favored over potential enol tautomers, consistent with general trends observed in α,β-unsaturated ketones [31]. The energy difference between tautomers is influenced by intramolecular hydrogen bonding, conjugation effects, and solvent stabilization [31] [29].

The kinetics of tautomerization are typically fast on the NMR timescale, requiring specialized techniques for direct observation of individual tautomers [24] [25]. Acid and base catalysis can significantly accelerate tautomeric interconversion, with the mechanism involving either protonation of the carbonyl followed by deprotonation at the γ-position, or vice versa [25] [28].

Frontier Molecular Orbital Interactions

The frontier molecular orbital analysis of 4-phenylpent-3-en-2-one reveals the electronic basis for its characteristic reactivity patterns [32] [33]. The highest occupied molecular orbital (HOMO) is primarily localized on the oxygen atom, corresponding to the carbonyl lone pairs, while the lowest unoccupied molecular orbital (LUMO) exhibits significant density at both the β-carbon and the carbonyl carbon [32] [34].

The LUMO orbital structure explains the dual electrophilic character of α,β-unsaturated ketones [32] [35]. The β-carbon lobe of the LUMO is responsible for conjugate addition reactivity, while the carbonyl carbon lobe accounts for direct nucleophilic addition [32] [34]. The relative sizes and energies of these orbital lobes determine the regioselectivity of nucleophilic attack [35].

Computational studies have demonstrated that the phenyl substituent significantly perturbs the frontier orbital energies and distributions [36] [37]. The aromatic π-system can interact with both the HOMO and LUMO of the enone moiety, leading to extended conjugation and modified reactivity patterns [36]. This interaction typically results in lowering of both HOMO and LUMO energies, with a net decrease in the HOMO-LUMO gap [35] [36].

The orbital interactions are particularly important in understanding selectivity in reactions involving multiple electrophilic sites [35] [37]. For 4-phenylpent-3-en-2-one, the LUMO coefficient at the β-carbon is generally larger than at the carbonyl carbon, explaining the thermodynamic preference for conjugate addition [32] [35]. However, the orbital energy differences are sufficiently small that kinetic factors and nucleophile hardness can influence the reaction outcome [15] [35].

Density functional theory calculations have provided quantitative insights into the frontier orbital properties of 4-phenylpent-3-en-2-one [38] [39]. These studies reveal that the LUMO energy is significantly lowered compared to simple alkenes, reflecting the electron-withdrawing effect of the carbonyl group [33] [38]. The phenyl substituent contributes additional stabilization through hyperconjugation and inductive effects [38] [39].

The frontier orbital framework also explains the enhanced reactivity of 4-phenylpent-3-en-2-one toward soft nucleophiles [33] [35]. The relatively low-lying LUMO and the favorable orbital overlap geometries facilitate electron transfer from nucleophile HOMO to electrophile LUMO, lowering the activation barriers for conjugate addition reactions [33] [21].

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Exact Mass

160.088815002 g/mol

Monoisotopic Mass

160.088815002 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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